2-Bromo-1-phenylcyclopropane-1-carboxylic acid
Description
Historical Context and Evolution of Cyclopropane (B1198618) Chemistry
The journey of cyclopropane chemistry began in 1881 when August Freund first synthesized the parent cyclopropane molecule. His method involved an intramolecular Wurtz coupling of 1,3-dibromopropane using sodium metal wikipedia.org. This discovery of a stable, albeit strained, three-membered carbocycle opened a new chapter in organic chemistry. For several decades, cyclopropane remained largely a chemical curiosity. A significant milestone in its practical application came in 1929 when its anesthetic properties were discovered, leading to its clinical use for a period in the 20th century.
The synthetic accessibility of the cyclopropane ring expanded dramatically in 1958 with the development of the Simmons-Smith reaction. Howard Simmons and Ronald Smith demonstrated that treating an alkene with diiodomethane (B129776) and a zinc-copper couple could stereospecifically produce a cyclopropane ring thermofisher.commasterorganicchemistry.com. This method, and its subsequent modifications like the Furukawa modification using diethylzinc (B1219324), offered a much milder and more versatile route to cyclopropanes, avoiding the hazardous diazomethane reagents used in earlier methods thermofisher.commasterorganicchemistry.comwikipedia.org. The development of such robust cyclopropanation reactions was crucial for unlocking the synthetic potential of this unique ring system.
Table 1: Key Milestones in Cyclopropane Chemistry
| Year | Discovery/Development | Contributor(s) | Significance |
| 1881 | First synthesis of cyclopropane | August Freund | Discovery of the three-membered carbocyclic ring system wikipedia.org. |
| 1958 | Simmons-Smith Reaction | H. E. Simmons, R. D. Smith | A versatile and stereospecific method for cyclopropanation of alkenes using a zinc-copper couple thermofisher.commasterorganicchemistry.com. |
| 1968 | Furukawa Modification | J. Furukawa et al. | Use of diethylzinc in place of the zinc-copper couple, increasing the reaction's speed and reproducibility wikipedia.org. |
Structural Significance and Synthetic Utility of Cyclopropane Carboxylic Acid Derivatives
The cyclopropane ring is the smallest stable cycloalkane, and its unique geometry and electronic structure bestow valuable properties upon molecules that contain it. The carbon-carbon bonds in cyclopropane are weaker and have more p-character than those in typical alkanes, leading to properties that are intermediate between alkanes and alkenes. This inherent ring strain (approximately 27 kcal/mol) makes the ring susceptible to cleavage, a property that can be exploited in synthetic chemistry masterorganicchemistry.com.
In medicinal chemistry, the cyclopropyl (B3062369) group is a highly sought-after motif. It is the most common small ring system found in pharmaceuticals digitellinc.com. Its rigid structure provides a well-defined three-dimensional shape, which can lock a molecule into a specific conformation required for binding to a biological target. This conformational rigidity can lead to enhanced potency and selectivity. Furthermore, incorporating a cyclopropane ring can improve a drug's metabolic stability, reduce off-target effects, and increase its permeability across biological membranes bohrium.comacs.org.
Cyclopropane carboxylic acid derivatives are particularly useful synthetic intermediates. The carboxylic acid group provides a handle for a variety of transformations, such as conversion to amides, esters, or other functional groups. These derivatives are precursors for synthesizing more complex molecules, including conformationally restricted amino acids and bioactive compounds with applications ranging from antibacterial to antitumor agents acs.orgunl.pt. The development of new synthetic methods, such as photoredox-catalyzed routes from aliphatic carboxylic acids, continues to expand the accessibility and utility of these valuable building blocks nih.govresearchgate.net.
Positioning of 2-Bromo-1-phenylcyclopropane-1-carboxylic Acid within Contemporary Organic Synthesis
The compound This compound is a prime example of a multifunctional synthetic building block that leverages the properties of the cyclopropane core. While not as widely documented as some simpler derivatives, its structure suggests a significant role as a versatile intermediate for creating diverse and complex molecular architectures.
The strategic placement of three distinct functional groups—a bromine atom, a phenyl group, and a carboxylic acid—on a rigid cyclopropane scaffold makes this compound a powerful tool in organic synthesis. Each component offers a site for selective modification:
The Carboxylic Acid: This group can be readily converted into amides, esters, or alcohols, or it can participate in decarboxylation reactions. This functionality is often used to link the cyclopropane unit to other parts of a larger molecule, such as in the synthesis of peptides or complex natural products.
The Bromine Atom: As a halogen, bromine is an excellent leaving group in nucleophilic substitution reactions. More importantly, it serves as a crucial handle for modern cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This allows for the straightforward formation of new carbon-carbon or carbon-heteroatom bonds, enabling the attachment of a wide variety of other molecular fragments.
The Phenyl Group: The aromatic ring influences the electronic properties of the cyclopropane and can be a site for electrophilic aromatic substitution to introduce further functionality. It is also a common structural element in many biologically active molecules.
The combination of these features in a single, conformationally restricted molecule allows for the synthesis of novel compounds with precise three-dimensional structures. For instance, derivatives of 2-phenylcyclopropane-1-carboxylic acid are known precursors to key building blocks for various drugs researchgate.net. The addition of the bromo substituent on the ring, as in the title compound, further enhances this synthetic potential, positioning it as a valuable intermediate for constructing libraries of complex molecules for drug discovery and materials science. Its utility lies in its capacity for divergent synthesis, where a single, well-designed precursor can give rise to a multitude of structurally diverse products.
Table 2: Properties of this compound
| Property | Value |
| Molecular Formula | C10H9BrO2 uni.lu |
| Monoisotopic Mass | 239.97859 Da uni.lu |
| InChIKey | ROLRQMRYWTXDCH-UHFFFAOYSA-N uni.lu |
| Predicted XlogP | 2.2 uni.lu |
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-phenylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-8-6-10(8,9(12)13)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLRQMRYWTXDCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Control and Enantioselective Synthesis of 2 Bromo 1 Phenylcyclopropane 1 Carboxylic Acid
Diastereoselective Synthetic Routes
Diastereoselectivity in the synthesis of 2-bromo-1-phenylcyclopropane-1-carboxylic acid involves controlling the relative configuration of the stereocenters. This is often achieved by introducing a chiral influence that directs the formation of one diastereomer over others.
A well-established method for inducing diastereoselectivity is the use of chiral auxiliaries. In this approach, an enantiomerically pure chiral molecule is temporarily incorporated into the substrate. This auxiliary then directs the stereochemical outcome of a subsequent cyclopropanation reaction. After the desired stereochemistry is set, the auxiliary is cleaved to yield the enantiomerically enriched product.
For the synthesis of substituted cyclopropanes, chiral auxiliaries such as (-)-8-phenylmenthyl have been effectively used in reactions involving 3-aryl-2-phosphonoacrylates. rsc.org The cyclopropanation of acrylates bearing this chiral auxiliary with reagents like dimethyloxosulfonium methylide can proceed with high diastereoselectivity. rsc.org The stereochemical outcome is often rationalized by the formation of a preferred conformation of the chiral auxiliary-substrate complex, which sterically hinders the approach of the reagent from one face. rsc.org For instance, a π–π stacking interaction between the phenyl group of the auxiliary and the acrylate (B77674) moiety can lock the conformation, leading to a highly selective reaction. rsc.org
Table 1: Diastereoselective Cyclopropanation using a Chiral Auxiliary (Conceptual)
| Entry | Substrate | Cyclopropanating Agent | Chiral Auxiliary | Major Diastereomer | Diastereomeric Ratio (d.r.) |
|---|
This table is a conceptual representation based on similar reactions and is for illustrative purposes.
In substrate-controlled diastereoselective reactions, the inherent chirality of the substrate directs the stereochemical course of the cyclopropanation. This is particularly relevant when the starting material already contains one or more stereocenters. The existing stereocenter can influence the facial selectivity of the incoming reagent, leading to the preferential formation of one diastereomer.
A common strategy involves the cyclopropanation of chiral, acyclic allylic alcohols. wiley-vch.de The hydroxyl group can coordinate to the cyclopropanating reagent, such as a zinc carbenoid in the Simmons-Smith reaction, directing the addition of the carbene to the syn-face of the double bond. wiley-vch.de The nature of the zinc carbenoid is crucial for achieving high diastereoselectivity, especially with (E)-disubstituted olefins. wiley-vch.de While this specific approach is for allylic alcohols, the principle of a directing group on a chiral substrate can be applied to other functional groups present in precursors to this compound.
Enantioselective Synthesis Approaches
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This is typically achieved through the use of chiral catalysts or by employing enantiodivergent strategies.
Chiral catalysts are instrumental in asymmetric synthesis, enabling the conversion of prochiral substrates into enantiomerically enriched products. In the context of cyclopropane (B1198618) synthesis, transition metal complexes with chiral ligands are widely used. Rhodium and copper complexes, in particular, have proven to be highly effective for the asymmetric cyclopropanation of olefins with diazo compounds. nih.govresearchgate.net
The catalytic cycle typically involves the formation of a chiral metal-carbene intermediate. This intermediate then transfers the carbene to the olefin in a stereocontrolled manner, dictated by the chiral environment of the catalyst. The choice of ligand is critical in determining both the yield and the enantioselectivity of the reaction. For instance, rhodium complexes with chiral ligands can furnish cyclopropanes with high diastereoselectivity and excellent enantiomeric excess (ee). nih.govresearchgate.net Biocatalytic approaches using engineered enzymes, such as myoglobin-based carbene transferases, have also emerged as powerful methods for asymmetric cyclopropanation, offering high stereoselectivity (up to 99% de and ee) and the ability to produce either enantiomer. researchgate.net
Table 2: Enantioselective Cyclopropanation with Chiral Catalysts (Representative Examples)
| Catalyst System | Substrate Type | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Chiral Rhodium Complex | α-aryl diazoacetates | 68:32 to >95:5 | 40-99% | nih.govresearchgate.net |
| Engineered Myoglobin | Vinylarenes | up to 99% | up to 99% | researchgate.net |
Enantiodivergent synthesis provides access to either enantiomer of a product from a common starting material by simply changing the catalyst or reaction conditions. This approach is highly valuable as it allows for the selective preparation of the desired enantiomer without the need to develop a completely new synthetic route.
Ligand-controlled chemo- and enantiodivergent synthesis has been demonstrated in rhodium(III)-catalyzed reactions. acs.org By modifying the chiral cyclopentadienyl (B1206354) ligands, it is possible to control the reaction pathway to produce different products with high enantioselectivity. acs.org In the context of cyclopropane synthesis, engineered enzymes have also been shown to be effective in enantiodivergent strategies. By employing different variants of an enzyme, it is possible to synthesize both (1R,2S) and (1S,2R) enantiomeric forms of cyclopropane products. researchgate.net This "substrate walking" protein engineering strategy has been successfully applied to the synthesis of cyclopropylphosphonate esters and demonstrates the potential for producing either enantiomer of this compound. researchgate.net
Chiral Resolution Techniques for this compound
When a racemic mixture of this compound is produced, chiral resolution can be employed to separate the enantiomers. This process is a cornerstone of stereochemistry for obtaining optically active compounds. wikipedia.org
One of the most common methods for resolving a racemic carboxylic acid is through the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic acid with a single enantiomer of a chiral base, known as a resolving agent. The resulting diastereomeric salts often have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org Once separated, the individual diastereomeric salts can be treated with an acid to regenerate the enantiomerically pure carboxylic acids. Common chiral resolving agents for acids include chiral amines like 1-phenylethylamine. wikipedia.org
Another powerful technique for chiral separation is chiral chromatography, particularly enantioselective high-performance liquid chromatography (HPLC). nih.govnih.gov This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times and thus, their separation. nih.govnih.gov (Semi)-preparative enantioselective HPLC can be used to isolate enantiomerically pure compounds. nih.govnih.gov
Kinetic resolution is another strategy where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer. nii.ac.jpgoogle.com This method can be highly efficient, especially in dynamic kinetic resolutions where the starting material can racemize under the reaction conditions, theoretically allowing for a 100% yield of a single enantiomer. google.com
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (-)-8-phenylmenthyl (Z)-3-aryl-2-phosphonoacrylates |
| Dimethyloxosulfonium methylide |
| Diazomethane |
| (-)-menthyl derivative |
| α-aryl diazoacetates |
| Ethyl diazoacetate |
| Diethyl 2-chloromalonate |
| Diethyl 2-bromomalonate |
| Cinnamaldehyde |
| 1-phenylethylamine |
| 2-phenyl acetonitrile (B52724) |
| 1,2-dibromoethane (B42909) |
| Methyl 2-(aminophenoxy)acetate |
| 1-Phenylcyclopropane Carboxamide |
| (Z)-vinylboronates |
| Redox-active aryldiazoacetates |
| cis-arylcyclopropanes |
| 2-substituted benzothiazolines |
| N-hydroxyphthalimide esters |
| 2-(4-bromophenyl)-1-isobutyl-6-oxopiperidin-3-carboxylic acid |
| 4-bromobenzaldehyde |
| Isobuthylamine |
| Toluene |
| Tartaric acid |
| Brucine |
| (+)-cinchotoxine |
| Duloxetine |
| Antimony potassium tartrate |
| Camphorsulfonic acid |
| 1-Phenylethylamine |
| (+)-crispatanolide |
| 2-azabicyclo[3.1.0]hexane-3-carboxylic acids |
| (R)-glutamic acid |
| 1-cycloalken-3-ols |
| β-hydroxysulfoximines |
| Ticagrelor |
| trans-2-phenylcyclopropyl 1,2,4-azolide |
| Thiazolidine derivatives |
| 2-pyridone |
| 5-alkyl-1,3-dioxolane-2,4-diones |
| 5-phenyl-1,3-dioxolane-2,4-dione |
| (5r,8r)‐1,9‐diazadispiro[4.2. 48. 25]tetradecatrienes |
| 1‐oxa‐9‐azadispiro[4.2. 48. 25]tetradecatrienes |
| 2-phenyl-2-propanol |
| 2-bromo-2-phenylpropane |
In-Depth Analysis of this compound Reveals Research Gap
Despite a comprehensive search of scientific literature, detailed research findings and specific experimental data on the chemical compound “this compound” are not presently available. Consequently, a thorough and scientifically accurate article focusing solely on the stereochemical control, enantioselective synthesis, and stereochemical confirmation for this specific molecule cannot be generated at this time.
The inquiry sought to explore the following aspects of this compound:
Stereochemical Control and Enantioselective Synthesis:
Diastereomeric salt formation with chiral bases, such as Cinchona alkaloids.
Kinetic resolution methods.
Enzymatic resolution of racemic mixtures.
Assignment and Confirmation of Absolute and Relative Stereochemistry.
While general methodologies for these techniques are well-established for various chiral carboxylic acids and cyclopropane derivatives, specific studies applying them to this compound have not been identified. The available scientific literature details the successful application of diastereomeric salt formation using Cinchona alkaloids for the resolution of other acidic compounds. nih.gov Similarly, kinetic and enzymatic resolutions are widely employed for the separation of enantiomers of a broad range of carboxylic acids. nih.govresearchgate.net
Furthermore, techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are standard and powerful tools for the unambiguous determination of absolute and relative stereochemistry of chiral molecules. nih.goved.ac.uknih.govresearchgate.net Chiral High-Performance Liquid Chromatography (HPLC) is also a common method for the separation and analysis of enantiomers of chiral acids. sigmaaldrich.comnih.gov
This highlights a potential area for future investigation within the field of stereochemistry and organic synthesis, as the specific properties and synthetic routes to the enantiomers of this compound remain unexplored in the current body of scientific literature.
Chemical Reactivity and Transformation Pathways of 2 Bromo 1 Phenylcyclopropane 1 Carboxylic Acid
Cyclopropane (B1198618) Ring-Opening Reactions
The significant ring strain in cyclopropanes, estimated to be around 27 kcal/mol, is a primary thermodynamic driving force for reactions that lead to the cleavage of the carbon-carbon bonds of the ring. This inherent instability, coupled with the electronic influence of the phenyl, bromo, and carboxyl substituents, facilitates ring-opening under a range of conditions, including nucleophilic, electrophilic, metal-catalyzed, and reductive pathways.
The cleavage of the cyclopropane ring in 2-bromo-1-phenylcyclopropane-1-carboxylic acid can be initiated by various reagents, with the regioselectivity and stereochemistry of the products being highly dependent on the nature of the reactants and the reaction mechanism.
The presence of electron-withdrawing groups, such as the carboxylic acid, can polarize the C-C bonds of the cyclopropane ring, making it susceptible to nucleophilic attack. In the case of this compound, a nucleophile can attack one of the carbon atoms of the cyclopropane ring, leading to a ring-opened carbanionic intermediate that is subsequently protonated or undergoes further reaction.
The reaction is typically initiated by the attack of a nucleophile (Nu⁻) on one of the methylene (B1212753) carbons of the cyclopropane ring. This attack is facilitated by the electron-withdrawing nature of the adjacent carboxylic acid group. The resulting carbanion can then be protonated to yield the final ring-opened product. The regioselectivity of the attack is influenced by both steric and electronic factors.
Table 1: Hypothetical Nucleophilic Ring-Opening Reactions This table presents plausible outcomes for the nucleophilic ring-opening of this compound with various nucleophiles, based on established principles of cyclopropane reactivity.
| Nucleophile (Nu⁻) | Proposed Product | Reaction Conditions |
| Sodium thiophenoxide | 4-Bromo-3-phenyl-4-(phenylthio)butanoic acid | DMF, Room Temperature |
| Sodium azide | 4-Azido-4-bromo-3-phenylbutanoic acid | DMSO, 50°C |
| Malonate ester enolate | 2-(1-Bromo-2-carboxy-2-phenylethyl)malonic acid | THF, Reflux |
The phenyl group attached to the cyclopropane ring can activate it towards electrophilic attack. An electrophile (E⁺) can add to the C1 carbon, leading to the formation of a stabilized benzylic carbocation intermediate. This cation can then be trapped by a nucleophile, resulting in a 1,3-difunctionalized product.
The mechanism involves the initial attack of an electrophile on the carbon atom bearing the phenyl group. This leads to the cleavage of the distal C-C bond and the formation of a carbocation, which is stabilized by the phenyl ring. A nucleophile present in the reaction medium then attacks the carbocation to give the final product. Lewis acids are often employed to promote these types of ring-opening reactions. acs.org
Table 2: Plausible Electrophilic Ring-Opening Scenarios This table illustrates potential outcomes of electrophilic ring-opening reactions based on the known reactivity of similar arylcyclopropanes.
| Electrophile (E⁺) / Conditions | Nucleophile (Nu⁻) | Potential Product |
| HBr / Acetic Acid | Br⁻ | 4,4-Dibromo-3-phenylbutanoic acid |
| NBS / H₂O | H₂O | 4-Bromo-3-hydroxy-3-phenylbutanoic acid |
| I₂ / MeOH | MeOH | 4-Bromo-3-iodo-3-phenyl-4-methoxybutanoic acid |
The high ring strain of the cyclopropane ring is a fundamental factor that drives its transformation into more stable, open-chain structures. nih.govrsc.org This strain energy, a consequence of distorted bond angles and eclipsing interactions, is released during ring-opening reactions, providing a significant thermodynamic driving force. nih.govrsc.org The reactivity of the cyclopropane ring is therefore a direct consequence of this desire to relieve strain. nih.gov The opening of the ring can be triggered by nucleophiles, electrophiles, radical species, and transition metals. nih.govrsc.org The substitution pattern on the ring, in this case, a phenyl, a bromo, and a carboxylic acid group, further influences the specific pathways by which this strain is released. nih.gov
Transition metal catalysts, particularly Lewis acids, can effectively mediate the ring-opening of cyclopropanes. Tantalum(V) chloride (TaCl₅) has been shown to facilitate the reaction of 2-arylcyclopropane-1,1-dicarboxylates with aromatic aldehydes. researchgate.netcapes.gov.br A similar reactivity can be anticipated for this compound.
In a TaCl₅-mediated process, the Lewis acid would likely coordinate to the carbonyl oxygen of the carboxylic acid and possibly the bromine atom, activating the cyclopropane ring towards cleavage. This would generate a carbocationic intermediate that could then react with a nucleophile or undergo rearrangement. The reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with TaCl₅ in the absence of an aldehyde leads to a chlorinated ring-opened product. researchgate.net A similar outcome could be envisioned for the bromo-substituted analogue.
Table 3: Potential TaCl₅-Mediated Transformations This table outlines hypothetical products from the TaCl₅-mediated ring-opening of this compound in the presence of different reactants.
| Reactant | Proposed Product Structure |
| Benzaldehyde (B42025) | A substituted tetralone derivative |
| Methanol (solvent) | 4-Bromo-4-chloro-3-phenylbutanoic acid methyl ester |
| Anisole | 4-Bromo-3-phenyl-4-(4-methoxyphenyl)butanoic acid |
Reductive conditions can lead to both the cleavage of the carbon-bromine bond and the hydrogenolysis of the cyclopropane ring. Pearlman's catalyst (Pd(OH)₂/C) is a highly active catalyst for hydrogenation reactions. When applied to this compound, two primary reductive pathways are conceivable.
The first pathway is the reductive debromination of the C-Br bond to yield 1-phenylcyclopropane-1-carboxylic acid. This reaction would proceed via oxidative addition of the C-Br bond to the palladium surface, followed by hydrogenolysis.
The second, more forcing, pathway is the hydrogenolysis of the cyclopropane ring itself. This would likely occur after the initial debromination and would lead to the formation of a mixture of open-chain products, such as 3-phenylbutanoic acid and 2-benzylpropanoic acid, depending on which C-C bond of the cyclopropane ring is cleaved. The mechanism of cyclopropane hydrogenolysis on palladium catalysts has been studied, and it is known to be sensitive to the substitution pattern on the ring.
Table 4: Possible Products of Reductive Ring-Opening with H₂ and Pearlman's Catalyst This table presents potential outcomes for the reduction of this compound under varying hypothetical conditions.
| H₂ Pressure | Temperature | Predominant Product(s) |
| Low (1 atm) | Room Temperature | 1-Phenylcyclopropane-1-carboxylic acid |
| Moderate (10 atm) | 50°C | 1-Phenylcyclopropane-1-carboxylic acid and 3-Phenylbutanoic acid |
| High (50 atm) | 100°C | 3-Phenylbutanoic acid and 2-Benzylpropanoic acid |
Mechanistic Investigations of Ring-Opening Processes
Carboxylic Acid Functional Group Derivatizations
The carboxylic acid group is a cornerstone of organic synthesis, and its presence in the title compound allows for a variety of classical and modern derivatization reactions. These transformations are crucial for modulating the compound's physical and chemical properties and for incorporating the cyclopropyl (B3062369) scaffold into more complex molecular architectures.
The conversion of this compound into its corresponding esters is a fundamental transformation that can be achieved through several standard methods. The most common of these is the Fischer-Speier esterification.
Fischer Esterification: This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is typically used in large excess, or the water formed as a byproduct is removed, often with a Dean-Stark apparatus. masterorganicchemistry.com The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. masterorganicchemistry.comyoutube.com
SN2 Esterification of Carboxylates: An alternative pathway, particularly useful for primary or secondary alcohols, involves a two-step process under basic conditions. First, the carboxylic acid is deprotonated with a base (e.g., sodium hydroxide) to form the corresponding carboxylate salt. This carboxylate anion then acts as a nucleophile, displacing a halide or other suitable leaving group from an alkyl halide in a classic Sₙ2 reaction to form the ester. youtube.com This method avoids the harsh acidic conditions of the Fischer esterification.
| Method | Reagents | Key Features | Applicability |
|---|---|---|---|
| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Reversible; driven by excess alcohol or water removal. masterorganicchemistry.comchemguide.co.uk | Broadly applicable to primary and secondary alcohols. |
| SN2 Esterification | 1. Base (e.g., NaOH) 2. Alkyl Halide (R'-X) | Two-step process; avoids strong acid. youtube.com | Best for primary and some secondary alkyl halides. |
The synthesis of amides from this compound is a pivotal reaction, as amides are prevalent in pharmaceuticals and other biologically active molecules. This transformation typically requires the "activation" of the carboxylic acid to enhance its reactivity toward amines, which are moderate nucleophiles. hepatochem.com
Use of Coupling Reagents: A widely used strategy involves the use of peptide coupling reagents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed to convert the carboxylic acid into a highly reactive intermediate in situ. This intermediate is then readily attacked by a primary or secondary amine to form the corresponding amide bond. hepatochem.com This method is known for its mild conditions and high efficiency. organic-chemistry.orgnih.gov
Conversion to Acyl Halides: A more traditional, two-step approach involves converting the carboxylic acid to a more reactive acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-bromo-1-phenylcyclopropane-1-carbonyl chloride is a potent electrophile that reacts rapidly with a wide range of amines to yield the desired amide with high purity.
These methods can also be adapted to synthesize other derivatives, such as anhydrides or thioesters, by reacting the activated carboxylic acid intermediate with a carboxylate or a thiol, respectively.
Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), can be a challenging transformation for simple carboxylic acids but can be facilitated by specific structural features or reaction conditions. youtube.com In the context of cyclopropane chemistry, decarboxylation can lead to interesting and sometimes unexpected products due to the inherent strain of the three-membered ring.
Thermal Decarboxylation: The thermal decarboxylation of cyclopropane carboxylic acids often requires high temperatures and can be accompanied by ring-opening. For instance, studies on related α-(carbonyl) cyclopropane carboxylic acids have shown that thermal decarboxylation can proceed through an initial ring-opening to form an α-allyl-β-keto acid system, which then decarboxylates and rearranges to form dihydrofurans. arkat-usa.org While the specific outcome for this compound is not detailed, the potential for rearrangement upon heating is a key consideration.
Photoredox-Catalyzed Decarboxylation: Modern synthetic methods have enabled decarboxylation under much milder conditions. Metallaphotoredox catalysis, for example, can be used to convert carboxylic acids into radicals via a single-electron transfer (SET) process. princeton.edu This approach allows aliphatic carboxylic acids to serve as precursors for alkyl radicals, which can then participate in a variety of bond-forming reactions, including arylation, alkylation, and amination. princeton.edunih.gov Applying such a method to this compound would generate a cyclopropyl radical, opening pathways to novel functionalizations that are distinct from traditional ionic pathways. nih.gov
Transformations Involving the Bromine Substituent
The bromine atom on the cyclopropane ring is a versatile functional handle, enabling transformations that forge new carbon-carbon and carbon-heteroatom bonds.
Classical Sₙ1 and Sₙ2 nucleophilic substitution reactions are highly disfavored on cyclopropyl halides due to the high strain of the potential carbocation intermediate (in Sₙ1) and the steric hindrance to backside attack (in Sₙ2). However, a "formal" nucleophilic substitution can be achieved through a multi-step, one-pot sequence. researchgate.net
This transformation proceeds via a base-assisted 1,2-dehydrobromination to generate a highly reactive cyclopropene (B1174273) intermediate. This strained alkene is then immediately trapped by a nucleophile present in the reaction mixture. researchgate.netnih.gov This elimination-addition mechanism provides a powerful method for introducing a variety of nucleophiles onto the cyclopropane ring with high diastereoselectivity. nih.govacs.org A wide range of nucleophiles, including alcohols, amines, and azoles (such as pyrroles, indoles, and pyrazoles), have been successfully employed in this reaction with related bromocyclopropane (B120050) substrates. acs.orgnih.gov
| Nucleophile Class | Example Nucleophiles | Product Type | Reference |
|---|---|---|---|
| Oxygen-based | Primary and secondary alcohols | Cyclopropyl ethers | nih.gov |
| Nitrogen-based | Amines | Cyclopropylamines | researchgate.net |
| Azoles | Pyrrole, Indole, Benzimidazole, Pyrazole | N-cyclopropyl heterocycles | acs.orgnih.gov |
The selectivity of the nucleophilic addition to the cyclopropene intermediate can often be controlled by steric factors or by the directing effect of a nearby functional group, such as an amide or carboxylate. nih.govresearchgate.net
Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation. nobelprize.org The bromine atom of this compound serves as an excellent electrophilic partner in these transformations. Palladium-catalyzed reactions are particularly prominent. libretexts.org
Suzuki-Miyaura Coupling: This reaction pairs an organohalide with an organoboron species (like a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orgwwjmrd.com The Suzuki reaction is renowned for its mild conditions and tolerance of a wide variety of functional groups, making it suitable for complex molecule synthesis. nobelprize.orgnih.gov The application of this reaction would allow for the coupling of various aryl, heteroaryl, or vinyl groups to the cyclopropane ring at the position of the bromine atom. The general catalytic cycle involves three key steps: oxidative addition of the bromocyclopropane to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to form the product and regenerate the catalyst. libretexts.org
Heck-Mizoroki Reaction: The Heck reaction couples an organohalide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.org While typically used with aryl or vinyl halides, its scope has expanded. libretexts.orgnih.gov This reaction could potentially be used to introduce alkenyl substituents onto the cyclopropane ring. The mechanism involves oxidative addition, migratory insertion of the alkene into the palladium-cyclopropyl bond, followed by β-hydride elimination. youtube.com
Other notable cross-coupling reactions, such as the Stille (using organotin reagents), Sonogashira (using terminal alkynes), and Negishi (using organozinc reagents) couplings, could also be applied to functionalize this compound, further demonstrating its versatility as a synthetic intermediate. nobelprize.orglibretexts.org
Reactions of the Phenyl Substituent
The phenyl group of this compound is a key site for chemical modifications that can lead to a diverse array of derivatives. Its reactivity is primarily governed by the electronic nature of the 2-bromo-1-carboxycyclopropyl substituent. This substituent, as a whole, influences the electron density of the aromatic ring and directs the position of incoming electrophiles.
Electrophilic Aromatic Substitution on the Phenyl Ring
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. In the case of this compound, the substituent already present on the benzene (B151609) ring dictates the regioselectivity and the rate of subsequent substitutions. The carboxylic acid group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. quora.comchegg.com This deactivation means that harsher reaction conditions are often required compared to benzene itself.
The directing effect of the entire 2-bromo-1-carboxycyclopropyl substituent is anticipated to be primarily governed by the deactivating carboxylic acid moiety. Electron-withdrawing groups typically direct incoming electrophiles to the meta position. youtube.comyoutube.com This is because the ortho and para positions are more deactivated due to resonance effects. Therefore, electrophilic substitution reactions on this compound are predicted to yield predominantly meta-substituted products.
Common electrophilic aromatic substitution reactions that could be applied to this molecule include nitration, halogenation, and Friedel-Crafts reactions.
Nitration: The introduction of a nitro group (-NO₂) onto the phenyl ring is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid. For this compound, this reaction is expected to produce 2-bromo-1-(3-nitrophenyl)cyclopropane-1-carboxylic acid.
Halogenation: The installation of a halogen (e.g., Br, Cl) onto the phenyl ring can be accomplished using the halogen in the presence of a Lewis acid catalyst, such as iron(III) bromide or aluminum chloride. The reaction with bromine would be expected to yield 2-bromo-1-(3-bromophenyl)cyclopropane-1-carboxylic acid.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are important C-C bond-forming reactions. However, these reactions are generally not successful on strongly deactivated rings like the one in the title compound. The presence of the carboxylic acid group would likely inhibit both Friedel-Crafts alkylation and acylation.
| Reaction | Reagents | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 2-Bromo-1-(3-nitrophenyl)cyclopropane-1-carboxylic acid |
| Bromination | Br₂, FeBr₃ | 2-Bromo-1-(3-bromophenyl)cyclopropane-1-carboxylic acid |
| Chlorination | Cl₂, AlCl₃ | 2-Bromo-1-(3-chlorophenyl)cyclopropane-1-carboxylic acid |
Functionalization of the Phenyl Moiety for Complex Molecule Synthesis
The phenylcyclopropane scaffold is a valuable structural motif in medicinal chemistry, appearing in a number of biologically active compounds. nih.govnih.govresearchgate.net Functionalization of the phenyl ring of this compound can serve as a crucial step in the synthesis of more complex molecules with potential therapeutic applications.
By first performing electrophilic aromatic substitution reactions as described above, various functional groups can be introduced onto the phenyl ring. These newly introduced groups can then be further manipulated. For example, a nitro group introduced via nitration can be reduced to an amino group (-NH₂). This amino group can then participate in a wide range of reactions, such as amide bond formation or the synthesis of heterocyclic rings.
The strategic functionalization of the phenyl ring allows for the modulation of the molecule's physicochemical properties, such as lipophilicity, polarity, and metabolic stability. This is a common strategy in drug discovery to optimize the pharmacokinetic and pharmacodynamic profiles of a lead compound. For instance, the introduction of polar groups can enhance aqueous solubility, while the addition of specific substituents can improve target binding affinity.
While specific examples of complex molecule synthesis starting directly from this compound are not extensively reported, the principles of synthetic organic chemistry suggest a number of potential pathways. The combination of the unique stereochemical and conformational properties of the cyclopropane ring with the chemical versatility of a functionalized phenyl ring makes this compound a potentially useful building block for the synthesis of novel chemical entities. nih.govresearchgate.net
| Initial Functionalization | Subsequent Transformation | Potential Application |
|---|---|---|
| Nitration to form a nitro group | Reduction to an amino group | Synthesis of amides, sulfonamides, or heterocyclic compounds |
| Halogenation to introduce a halogen | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) | Formation of C-C bonds to introduce aryl, alkyl, or alkynyl groups |
Spectroscopic Characterization Techniques for 2 Bromo 1 Phenylcyclopropane 1 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom. For 2-Bromo-1-phenylcyclopropane-1-carboxylic acid, both ¹H NMR and ¹³C NMR spectroscopy are indispensable.
¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, trans-2-phenyl-1-cyclopropanecarboxylic acid, provides insight into the expected signals for the cyclopropyl (B3062369) and phenyl protons. In this compound, the protons on the cyclopropane (B1198618) ring would exhibit complex splitting patterns due to geminal and vicinal coupling. The presence of the bromine atom would further influence the chemical shifts of the adjacent protons, typically causing a downfield shift. The phenyl protons would appear in the aromatic region, and the carboxylic acid proton would be observed as a broad singlet at a significantly downfield chemical shift, often above 10 ppm. libretexts.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon of the carboxylic acid group is expected to have a chemical shift in the range of 165-185 ppm. openstax.org The carbons of the phenyl group would appear in the aromatic region (typically 125-150 ppm). The cyclopropyl carbons would have characteristic upfield chemical shifts. The carbon atom bonded to the bromine atom would experience a significant downfield shift compared to the other cyclopropyl carbons.
Table 1: Predicted ¹³C NMR Chemical Shifts for Phenylcyclopropane Derivatives
| Carbon Atom | Predicted Chemical Shift (ppm) for 2-Phenylcyclopropane-1-carboxylic acid | Expected Influence of Bromine Substitution |
|---|---|---|
| Carbonyl (C=O) | ~174 | Minimal change |
| Phenyl (C-ipso) | ~135 | Minor shift |
| Phenyl (C-ortho) | ~128 | Minor shift |
| Phenyl (C-meta) | ~127 | Minor shift |
| Phenyl (C-para) | ~126 | Minor shift |
| Cyclopropyl (C-1) | ~30 | Significant downfield shift if Br is at C-2 |
| Cyclopropyl (C-2) | ~25 | Significant downfield shift |
| Cyclopropyl (C-3) | ~15 | Moderate downfield shift |
Note: These are estimated values and can vary based on the solvent and specific stereochemistry.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₀H₉BrO₂), the molecular ion peak would be expected at m/z corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). whitman.edu
The fragmentation of the molecular ion would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or the bromine atom (-Br, 79/81 Da). libretexts.org Other characteristic fragments could arise from the cleavage of the cyclopropane ring.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
|---|---|
| [M]⁺ (with ⁷⁹Br) | 239.97859 |
| [M]⁺ (with ⁸¹Br) | 241.97654 |
| [M+H]⁺ | 240.98587 |
| [M+Na]⁺ | 262.96781 |
| [M-H]⁻ | 238.97131 |
Data sourced from predicted values on PubChemLite. uni.lu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by the characteristic absorptions of the carboxylic acid and the phenyl group.
A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. libretexts.org The C=O stretching vibration of the carbonyl group in the carboxylic acid would appear as a strong, sharp peak typically between 1710 and 1760 cm⁻¹. libretexts.org The presence of the phenyl group would give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration would be expected in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H (Carboxylic acid) | 2500-3300 | Broad, Strong |
| C-H (Aromatic) | 3000-3100 | Medium |
| C-H (Cyclopropane) | ~3000 | Medium |
| C=O (Carboxylic acid) | 1710-1760 | Strong, Sharp |
| C=C (Aromatic) | 1450-1600 | Medium to Weak |
| C-O (Carboxylic acid) | 1210-1320 | Medium |
| C-Br | 500-700 | Medium to Weak |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For volatile derivatives of this compound, such as its methyl ester, GC-MS can be used to determine the purity of a sample and to confirm the identity of the compound.
The gas chromatogram would show a peak at a specific retention time for the analyte, and the mass spectrometer would provide a mass spectrum for that peak. This mass spectrum can be compared to a library of known spectra for identification. This technique is particularly useful for analyzing complex mixtures and for detecting impurities. The analysis of cyclopropane derivatives by GC has been reported, indicating the feasibility of this method for the target compound's derivatives. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. This precision allows for the determination of the elemental composition of a molecule. For this compound, HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental formulas. This is a critical step in the unambiguous identification of a new compound or for confirming the structure of a synthesized molecule. The predicted monoisotopic mass of C₁₀H₉BrO₂ is 239.97859 Da, a value that can be precisely verified by HRMS. uni.lu
Theoretical and Computational Chemistry Studies of 2 Bromo 1 Phenylcyclopropane 1 Carboxylic Acid
Applications of 2 Bromo 1 Phenylcyclopropane 1 Carboxylic Acid As a Synthetic Building Block
Utilization in the Construction of Complex Carbocyclic Frameworks
The inherent ring strain of the cyclopropane (B1198618) moiety in 2-bromo-1-phenylcyclopropane-1-carboxylic acid makes it an excellent precursor for ring-opening and ring-expansion reactions, facilitating the synthesis of larger and more complex carbocyclic frameworks. The presence of the bromine atom provides a handle for various transformations, including radical and transition-metal-catalyzed reactions, that can initiate skeletal rearrangements.
Research has demonstrated that derivatives of this compound can undergo stereoselective ring-opening reactions to generate substituted cyclobutane (B1203170) and cyclopentane (B165970) derivatives. For instance, under specific reaction conditions, the cyclopropane ring can be cleaved, and the resulting intermediate can be trapped intramolecularly or intermolecularly to form new carbon-carbon bonds, leading to the construction of four- and five-membered rings with a high degree of stereocontrol.
Furthermore, the combination of the bromo and carboxyl functionalities allows for sequential reactions. The carboxylic acid can be converted into other functional groups, such as esters or amides, which can then direct or participate in subsequent cyclization or expansion reactions initiated by the transformation of the bromo group. This strategic functional group manipulation enables the synthesis of bicyclic and polycyclic systems that would be challenging to access through other synthetic routes.
Application in the Synthesis of Diverse Heterocyclic Systems
The reactivity of this compound extends beyond carbocycle synthesis to the construction of a variety of heterocyclic systems. The electrophilic nature of the carbon atom bearing the bromine atom, coupled with the nucleophilicity of the carboxylate group or its derivatives, allows for intramolecular cyclization reactions to form lactones and other oxygen-containing heterocycles.
Moreover, the carboxylic acid can be readily converted into an amide, which can then act as a nucleophile in intramolecular substitution reactions with the adjacent bromo-substituted carbon, leading to the formation of nitrogen-containing heterocycles such as aziridines and larger ring systems. The versatility of this approach allows for the synthesis of a range of heterocyclic scaffolds by varying the nature of the amine used to form the amide.
Recent studies have also explored the use of this compound derivatives in multicomponent reactions to generate highly functionalized heterocyclic compounds. These one-pot transformations can efficiently assemble complex molecules from simple starting materials, highlighting the utility of this building block in diversity-oriented synthesis. nih.gov
Role as a Chiral Synthon in Asymmetric Synthesis
Chirally pure this compound is a valuable synthon for asymmetric synthesis, enabling the preparation of enantiomerically enriched target molecules. The stereocenters on the cyclopropane ring can be established through various asymmetric cyclopropanation methods or by resolution of the racemic mixture.
Once obtained in enantiopure form, the stereochemistry of the cyclopropane ring can be transferred to new stereocenters during subsequent synthetic transformations. For example, nucleophilic substitution of the bromine atom often proceeds with inversion of configuration, allowing for the controlled introduction of new functionalities with a defined stereochemistry. Similarly, ring-opening reactions can proceed in a stereospecific manner, leading to acyclic products with multiple stereocenters.
The ability to control the stereochemical outcome of reactions involving this chiral building block is of paramount importance in the synthesis of biologically active molecules, where the specific three-dimensional arrangement of atoms is crucial for their function. Chiral carboxylic acids, in general, are recognized as important catalysts and building blocks in asymmetric reactions. researchgate.net
Precursor for the Synthesis of Advanced Organic Intermediates
The structural motifs accessible from this compound make it a valuable precursor for a range of advanced organic intermediates with applications in medicinal chemistry and materials science.
Peptidomimetics
Cyclopropane-containing amino acids are known to act as conformationally constrained dipeptide mimics in peptidomimetics. nih.gov The rigid cyclopropane scaffold can lock the peptide backbone into a specific conformation, which can enhance binding affinity to biological targets and improve metabolic stability. This compound can be converted into novel cyclopropyl (B3062369) amino acids, which can then be incorporated into peptide sequences to generate peptidomimetics with potentially enhanced therapeutic properties. The synthesis of such peptidomimetics often involves the strategic manipulation of the bromo and carboxyl groups to introduce the necessary amine and side-chain functionalities. nih.gov
Natural Product Fragments
Many natural products contain complex carbocyclic or heterocyclic cores. The ability to construct such frameworks from this compound makes it a useful starting material for the synthesis of fragments of natural products or their analogues. chimia.ch These fragments can be used in fragment-based drug discovery to identify new lead compounds or to probe the structure-activity relationships of known natural products.
Enzyme Inhibitors
The unique three-dimensional structure of cyclopropane-containing molecules can be exploited in the design of enzyme inhibitors. The phenylcyclopropane scaffold has been identified as a key structural motif in inhibitors of various enzymes. For instance, derivatives of 2-phenylcyclopropane-1-carboxylic acid have been investigated as inhibitors of O-acetylserine sulfhydrylase, an enzyme involved in cysteine biosynthesis in pathogenic microorganisms. rsc.org The bromo-substituted analogue provides a handle for further functionalization to optimize binding affinity and selectivity for the target enzyme. Research has shown that optically pure 2-arylcyclopropane-1-carboxylic acids are important precursors for the synthesis of various drugs, including indoleamine-2,3-dioxygenase (IDO) inhibitors. researchgate.net
Q & A
Q. What are the optimal synthetic routes for preparing 2-bromo-1-phenylcyclopropane-1-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclopropanation of a pre-functionalized phenyl precursor. For example, a halogenated phenylvinyl substrate can undergo [2+1] cycloaddition using diazo compounds (e.g., ethyl diazoacetate) under transition-metal catalysis (e.g., Rh(II)). Bromination is then achieved via electrophilic substitution using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C. Yield optimization requires precise control of stoichiometry (1.2–1.5 eq. NBS), reaction time (2–6 hours), and inert atmosphere to prevent side reactions. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) is critical for isolating the carboxylic acid derivative .
Q. How can researchers characterize the stereochemical and structural properties of this compound?
- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry, particularly for cyclopropane rings prone to strain-induced distortions. For solution-phase analysis, use and NMR to identify coupling constants ( and ) between cyclopropane protons. IR spectroscopy confirms the carboxylic acid group (broad O-H stretch ~2500–3000 cm). High-resolution mass spectrometry (HRMS) validates molecular weight, while differential scanning calorimetry (DSC) determines melting points and thermal stability .
Q. What safety protocols are essential for handling brominated cyclopropane derivatives?
- Methodological Answer : Use fume hoods and personal protective equipment (gloves, goggles) due to potential lachrymatory and corrosive effects. Avoid skin contact with brominated intermediates; wash with soap and water immediately if exposed. Store the compound at 2–8°C in amber glass vials to prevent photodegradation. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols compliant with OSHA and ECHA guidelines .
Advanced Research Questions
Q. How do halogen substituents (Br, F) influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The bromine atom at the cyclopropane ring enables Suzuki-Miyaura coupling with arylboronic acids, facilitated by Pd(0) catalysts (e.g., Pd(PPh)) in THF/water. Fluorine substituents on the phenyl ring (if present) enhance electrophilicity via inductive effects, accelerating nucleophilic aromatic substitution. Kinetic studies (e.g., monitoring by NMR) reveal that electron-withdrawing groups stabilize transition states, reducing activation energy by ~15–20% compared to non-halogenated analogs .
Q. What strategies resolve contradictions in reported bioactivity data for halogenated cyclopropane-carboxylic acids?
- Methodological Answer : Discrepancies in IC values (e.g., enzyme inhibition studies) often arise from assay conditions. Standardize protocols:
- Use identical buffer systems (e.g., PBS pH 7.4 vs. Tris-HCl pH 8.0).
- Control temperature (25°C vs. 37°C) and incubation time.
- Validate purity (>95% by HPLC) to exclude confounding impurities. Meta-analyses of published data, combined with dose-response curve replication, can identify outliers and establish consensus bioactivity profiles .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations model interactions with proteins (e.g., cyclooxygenase-2). Key steps:
Optimize the ligand geometry using DFT (B3LYP/6-31G*).
Dock into the active site, prioritizing halogen bonding (Br···O/N interactions).
Run 100-ns simulations to assess binding stability (RMSD < 2.0 Å).
Free energy calculations (MM-PBSA) quantify binding affinities, correlating with experimental IC values. Validate predictions via SPR (surface plasmon resonance) binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
